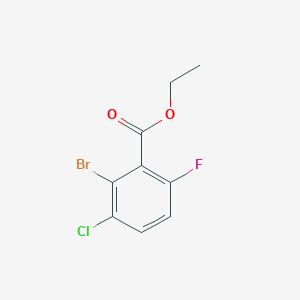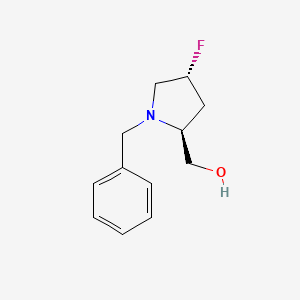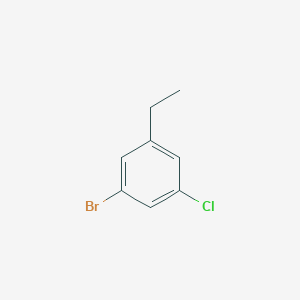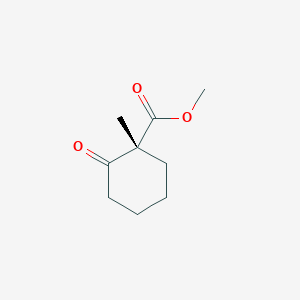
(4-(Diphenylphosphoryl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Diphenylphosphoryl)phenyl)boronic acid is an organic compound with the molecular formula C18H16BO3P and a molecular weight of 322.1 g/mol It is a boronic acid derivative that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diphenylphosphoryl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a diphenylphosphoryl-substituted phenyl compound. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid or boronate ester reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst loading.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Diphenylphosphoryl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phenylboronic acids or phosphine derivatives.
Aplicaciones Científicas De Investigación
(4-(Diphenylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Diphenylphosphoryl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid and diphenylphosphoryl groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications . The diphenylphosphoryl group can participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the diphenylphosphoryl group, making it less versatile in certain applications.
Diphenylphosphoryl chloride: Contains the diphenylphosphoryl group but lacks the boronic acid moiety, limiting its use in cross-coupling reactions.
4-Bromophenylboronic acid: Similar structure but with a bromine atom instead of the diphenylphosphoryl group, affecting its reactivity and applications.
Uniqueness
(4-(Diphenylphosphoryl)phenyl)boronic acid is unique due to the presence of both the boronic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C18H16BO3P |
|---|---|
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
(4-diphenylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C18H16BO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20-21H |
Clave InChI |
XXEKRCIJCZAEBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


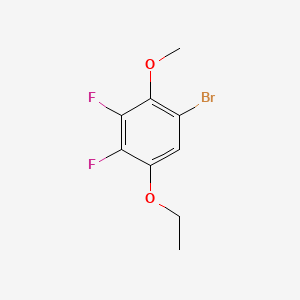
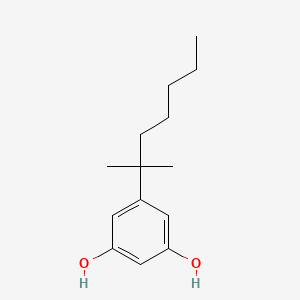
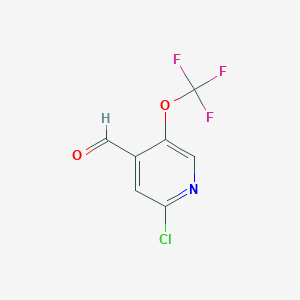

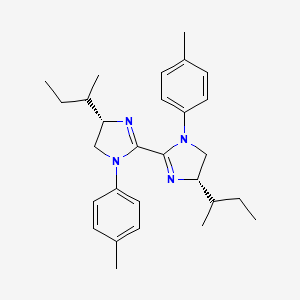

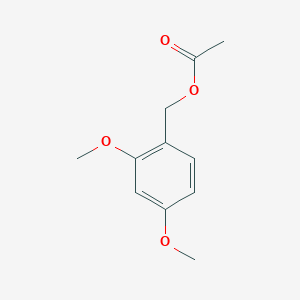
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)

